Cas no 825-83-2 (4-(trifluoromethyl)benzene-1-thiol)

4-(trifluoromethyl)benzene-1-thiol structure
825-83-2 structure
4-(trifluoromethyl)benzene-1-thiol
825-83-2
C7H5F3S
178.174811124802
MFCD00042320
40003
136653

4-(trifluoromethyl)benzene-1-thiol Properties

Names and Identifiers

    • 4-(Trifluoromethyl)benzenethiol
    • 4-(TRIFLUOROMETHYL)THIOPHENOL
    • 4-(TRIFLUOROMETHYL)BENZENE-1-THIOL
    • p-(Trifluoromethyl)benzenethiol
    • 4-(TrifluoroMethyl)benzene-1-thiol, Tech.
    • 4-Mercaptobenzotrifluoride
    • 4-(Trifluoromethyl)benzenethiol (ACI)
    • p-Toluenethiol, α,α,α-trifluoro- (7CI, 8CI)
    • 4-Trifluoromethylphenylthiol
    • p-(Trifluoromethyl)thiophenol
    • α,α,α-Trifluoro-p-methylbenzenethiol
    • 4-trifluoromethylthiophenol
    • SY032263
    • 4-trifluoromethylbenzene-1-thiol
    • MFCD00042320
    • AC8868
    • AKOS005256911
    • SCHEMBL415546
    • Benzenethiol, 4-(trifluoromethyl)-
    • J-513945
    • AC-10937
    • CS-0078334
    • 825-83-2
    • 4-tri-fluoromethylbenzenethiol
    • 4-Trifluoromethyl thiophenol
    • C7H5F3S
    • EN300-201664
    • PS-8559
    • 4-trifluoromethylbenzenethiol
    • 4-(trifluoromethyl)thiophenol, AldrichCPR
    • T2972
    • F0001-2116
    • 4trifluoromethylbenzenethiol
    • FT-0616949
    • DTXSID90231801
    • DB-056634
    • DTXCID80154292
    • +Expand
    • MFCD00042320
    • WCMLRSZJUIKVCW-UHFFFAOYSA-N
    • 1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
    • FC(C1C=CC(S)=CC=1)(F)F
    • 2045665

Computed Properties

  • 178.00600
  • 0
  • 0
  • 1
  • 178.006
  • 11
  • 124
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 1A^2

Experimental Properties

  • 2.99410
  • 38.80000
  • 1.492-1.494
  • Insoluble in water.
  • 68-72 ºC
  • 56-57 ºC
  • 66-68 ºC
  • Not determined
  • Not determined
  • Stench
  • 1.3

4-(trifluoromethyl)benzene-1-thiol Security Information

4-(trifluoromethyl)benzene-1-thiol Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(trifluoromethyl)benzene-1-thiol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KSP-1g
4-(TRIFLUOROMETHYL)THIOPHENOL
825-83-2 98%
1g
$13.00 2024-04-21
A2B Chem LLC
AB66121-5g
4-(Trifluoromethyl)thiophenol
825-83-2 98%
5g
$39.00 2024-04-19
Aaron
AR003L11-250mg
4-(TRIFLUOROMETHYL)THIOPHENOL
825-83-2 98%
250mg
$5.00
abcr
AB119889-5 g
4-(Trifluoromethyl)thiophenol, 97%; .
825-83-2 97%
5g
€166.40 2023-06-24
Alichem
A019089705-10g
4-(Trifluoromethyl)benzenethiol
825-83-2 95%
10g
$188.10 2023-09-01
Ambeed
A721828-250mg
4-(Trifluoromethyl)benzenethiol
825-83-2 98%
250mg
$6.0 2024-07-24
Apollo Scientific
PC7773-5g
4-(Trifluoromethyl)thiophenol
825-83-2 97%
5g
£71.00 2024-05-25
Chemenu
CM199973-25g
4-(Trifluoromethyl)thiophenol
825-83-2 95%
25g
$355
Crysdot LLC
CD12027930-5g
4-(Trifluoromethyl)benzenethiol
825-83-2 95+%
5g
$105
Enamine
EN300-201664-0.05g
4-(trifluoromethyl)benzene-1-thiol
825-83-2 95%
0.05g
$19.0 2023-09-16

4-(trifluoromethyl)benzene-1-thiol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium tert-butoxide Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 90 °C
1.2 Reagents: Hydrochloric acid ;  acidified
Reference
Copper-catalyzed coupling of thiourea with aryl iodides. The direct synthesis of aryl thiols
Qiao, Shu; et al, Chinese Journal of Chemistry, 2010, 28(8), 1441-1443

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  X-Phos Solvents: tert-Butanol ,  Toluene ,  Water ;  1.5 min, 110 °C
1.2 Reagents: Cesium carbonate ,  Sodium thiosulfate ;  24 h, 80 °C
1.3 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  1 h, cooled
Reference
Palladium catalyzed synthesis of aryl thiols: Sodium thiosulfate as a cheap and nontoxic mercapto surrogate
Yi, Jun; et al, Tetrahedron Letters, 2011, 52(2), 205-208

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Disodium phosphate ,  Sodium dithionite Solvents: Dimethylformamide ,  Water ;  30 min, rt
1.2 30 h, 50 °C
Reference
Synthesis of p-trifluoromethylthiophenol
Zhou, Mei-hua; et al, Hecheng Huaxue, 2003, 11(6), 536-539

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Sodium thiosulfate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: tert-Butanol ,  Toluene ,  Water ;  rt; 24 h, 80 °C
1.2 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  1 h, cooled
Reference
Palladium catalyzed synthesis of aryl thiols: Sodium thiosulfate as a cheap and nontoxic mercapto surrogate
Yi, Jun; et al, Tetrahedron Letters, 2011, 52(2), 205-208

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  X-Phos Solvents: tert-Butanol ,  Toluene ,  Water ;  1.5 min, 110 °C
1.2 Reagents: Cesium carbonate ,  Sodium thiosulfate ;  24 h, 80 °C
1.3 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  1 h, cooled
Reference
Palladium catalyzed synthesis of aryl thiols: Sodium thiosulfate as a cheap and nontoxic mercapto surrogate
Yi, Jun; et al, Tetrahedron Letters, 2011, 52(2), 205-208

Synthetic Circuit 6

Reaction Conditions
Reference
High-temperature organic synthesis. XVII. Reaction of chlorobenzene and its derivatives with dialkyl disulfides
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(8), 1736-43

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium ethylxanthate
Reference
Thioether complexes of tungsten hexacarbonyl
Lucas, C. Robert, Canadian Journal of Chemistry, 1986, 64(9), 1758-63

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 13: arenethiols and arenethiolates
Rakitin, O. A., Science of Synthesis, 2007, 31, 949-974

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ethanethiol
Reference
High-temperature organic synthesis. XXVII. Reaction of alkanethiols with chlorinated benzene derivatives, thiophene and naphthalene
Voronkov, M. G.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(4), 846-50

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Pyridine ;  -10 °C → -20 °C; 5 h, -20 °C; -20 °C → rt
Reference
Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates
Weragoda, Geethika K.; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 9011-9020

4-(trifluoromethyl)benzene-1-thiol Raw materials

4-(trifluoromethyl)benzene-1-thiol Preparation Products

4-(trifluoromethyl)benzene-1-thiol Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:825-83-2)
PENG XING
18871490324
1400878899@qq.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825-83-2)
HE JING LI
18027310741
SKY20045@163.COM
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:825-83-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825-83-2)
TANG SI LEI
15026964105
2881489226@qq.com

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